Sec-butylbenzene
Overview
Description
Sec-butylbenzene, also known as (Butan-2-yl)benzene, is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a sec-butyl group. This compound is a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents .
Mechanism of Action
Target of Action
Sec-butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a sec-butyl group . The primary target of this compound is the benzene ring, which is a key component in its structure .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
This compound can undergo various reactions including double bond isomerization, cracking in the side chain, and internal alkylation . These reactions can affect various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
This compound is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents . This property affects its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .
Result of Action
The result of this compound’s action can vary depending on the specific reaction it undergoes. For example, in the case of electrophilic aromatic substitution, the result is a substituted benzene ring .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its flammability and solubility can affect its stability and efficacy . Furthermore, its action can also be influenced by the presence of other substances, such as n-butyl alcohol or sec-butyl alcohol, which can react with this compound in the presence of anhydrous aluminium chloride and hydrochloric acid to produce different compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sec-butylbenzene can be synthesized by the reaction of benzene with either n-butyl alcohol or sec-butyl alcohol in the presence of anhydrous aluminium chloride and hydrochloric acid . This process involves the alkylation of benzene, a common method in organic chemistry to introduce alkyl groups into aromatic rings.
Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . This method is widely used in the petrochemical industry to produce various alkylbenzenes.
Chemical Reactions Analysis
Types of Reactions: Sec-butylbenzene undergoes several types of chemical reactions, including:
Bromination: The benzylic carbon in this compound can be brominated using N-bromosuccinimide (NBS) as a bromine source.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various electrophiles such as bromine (Br2), chlorine (Cl2), and nitric acid (HNO3).
Bromination: N-bromosuccinimide (NBS) under radical conditions.
Major Products:
Oxidation: Benzoic acid.
Substitution: Substituted benzene derivatives.
Bromination: Benzylic bromides.
Scientific Research Applications
Sec-butylbenzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in the synthesis of other chemical compounds.
Biology: Studied for its biodegradation by microorganisms such as Pseudomonas stutzeri.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Comparison with Similar Compounds
Sec-butylbenzene is one of several isomers of butylbenzene, each with unique properties:
n-Butylbenzene: The butyl group is connected to the benzene ring via its end carbon.
iso-Butylbenzene: The butyl group is connected through its middle carbon atom, creating a branched structure.
tert-Butylbenzene: The butyl group is attached to the benzene ring through its central carbon atom, forming a highly branched structure.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications compared to other isomers.
Properties
IUPAC Name |
butan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMWRROPUADPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022333 | |
Record name | sec-Butylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | sec-Butylbenzene | |
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Boiling Point |
173.5 °C | |
Record name | Sec-BUTYLBENZENE | |
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Flash Point |
126 °F (52 °C) closed cup | |
Record name | Sec-BUTYLBENZENE | |
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Solubility |
In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene | |
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Density |
0.8580 g/cu cm @ 25 °C | |
Record name | Sec-BUTYLBENZENE | |
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Vapor Density |
4.62 (Air=1) | |
Record name | Sec-BUTYLBENZENE | |
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Vapor Pressure |
1.75 [mmHg], 1.75 mm Hg @ 25 °C | |
Record name | sec-Butylbenzene | |
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Color/Form |
Colorless liquid | |
CAS No. |
135-98-8, 68411-44-9 | |
Record name | sec-Butylbenzene | |
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Record name | sec-Butylbenzene | |
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Record name | SEC-BUTYLBENZENE | |
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Melting Point |
-82.7 °C | |
Record name | Sec-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sec-butylbenzene?
A1: this compound has a molecular formula of C10H14 and a molecular weight of 134.22 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, 19F nuclear magnetic resonance (NMR) spectroscopy has been used to study this compound, specifically its perfluorinated derivative. [] This study analyzed the spectral parameters, including coupling constants, providing insights into the compound's structure and behavior.
Q3: How does the presence of this compound in mixtures affect their properties?
A3: Research has explored the properties of binary mixtures containing this compound with compounds like 2,2,4,6,6-pentamethylheptane (iso-dodecane). [] Studies have measured densities, viscosities, speeds of sound, surface tensions, and flash points of these mixtures, providing valuable data for various applications.
Q4: How is this compound synthesized using zeolite catalysts?
A4: this compound can be synthesized via the alkylation of benzene with 1-butylene using β-zeolite catalysts modified by Fe or La. [] This research investigated the impact of metal content, temperature, and feed ratio on the reaction. Notably, La-modified β-zeolites exhibited superior catalytic performance and coke-resistance compared to Fe-modified ones.
Q5: Can the selectivity of this compound production be controlled during benzene alkylation?
A5: Yes, the selectivity of this compound production can be influenced by factors like temperature and the molar ratio of reactants. Thermodynamic analysis suggests that higher temperatures and increased benzene/2-butylene ratios favor this compound formation over tert-butylbenzene. []
Q6: What role does this compound play in the production of phenol and methyl ethyl ketone?
A6: this compound serves as a key intermediate in the production of phenol and methyl ethyl ketone. [, , , ] The process involves the oxidation of this compound to its corresponding hydroperoxide, followed by cleavage to yield the desired products.
Q7: How does the concentration of cumene in a feed mixture impact the production of phenol, acetone, and methyl ethyl ketone?
A7: Research indicates that controlling the cumene concentration in a feed mixture containing this compound allows for adjusting the product ratio of phenol, acetone, and methyl ethyl ketone. This control is achieved by manipulating the feed composition during the oxidation and Hock cleavage reactions. [, ]
Q8: What are the applications of palladium-zeolite systems in this compound synthesis?
A8: Palladium-zeolite systems function as bifunctional catalysts for synthesizing this compound from benzene and ethylene. [] By adjusting the catalyst's dimerizing and alkylating functions, along with reaction conditions, the process can yield predominantly this compound or a mixture of this compound and C4-C6 olefins.
Q9: How does N-hydroxyphthalimide catalyze the oxidation of this compound?
A9: N-hydroxyphthalimide acts as a catalyst in the liquid-phase aerobic oxidation of this compound to its tertiary hydroperoxide. [] Studies on the kinetic patterns of this reaction have shown that N-hydroxyphthalimide enhances the oxidation process while maintaining high rates and selectivity for hydroperoxide formation.
Q10: What analytical techniques are used to identify and quantify this compound?
A10: Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for identifying and quantifying this compound in environmental and industrial samples. [, , ]
Q11: How is high-performance liquid chromatography (HPLC) used in analyzing this compound?
A11: HPLC, coupled with appropriate detectors, is employed to determine the purity of high-purity ethylbenzene, with this compound being one of the potential impurities. [] The method involves separating and quantifying individual components to assess the purity level.
Q12: How do researchers determine the stability of volatile organic compounds (VOCs) like this compound in water samples?
A12: Studies evaluating the stability of VOCs, including this compound, in water matrices involve spiking water samples with known concentrations of the compounds. [] The samples are then stored under specific conditions (e.g., preserved with hydrochloric acid, chilled at 4°C, and kept in the dark) and analyzed at predetermined intervals to assess compound degradation over time.
Q13: Has this compound been detected in environmental samples?
A13: Yes, this compound has been identified in air samples collected from industrial areas. [] The study found its presence alongside other volatile organic compounds, highlighting the importance of monitoring and controlling industrial emissions.
Q14: Can humic acid solutions be used to remove this compound from contaminated environments?
A14: Research suggests that humic acid solutions can enhance the removal of this compound from contaminated sandy materials. [] This enhancement is attributed to the aggregation of humic acid molecules, forming structures that facilitate the partitioning of hydrophobic organics like this compound.
Q15: Is there evidence of this compound presence in wastewater?
A15: this compound has been detected in both untreated and treated wastewater samples collected from various industries. [, ] Its presence underscores the need for effective wastewater treatment strategies to minimize its release into the environment.
Q16: What is the role of gamma irradiation in the degradation of this compound?
A16: Studies have investigated the effects of gamma irradiation on this compound, analyzing the gaseous products formed during the process. [] The results provided insights into the degradation pathways and the influence of molecular structure on the compound's radiolysis.
Q17: What other alkylbenzenes are relevant in research and industrial applications?
A17: Several other alkylbenzenes, including n-butylbenzene, isobutylbenzene, and tert-butylbenzene, are significant in research and industrial processes. [, , , ] Their properties and reactivity often differ from this compound, leading to distinct applications and challenges.
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